

Spectroscopic and Structural Elucidation of Aspochalasin M: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin M is a member of the aspochalasin family, a group of cytochalasan-type secondary metabolites produced by various fungi. These compounds are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. **Aspochalasin M**, isolated from the marine-derived fungus Spicaria elegans, has demonstrated biological activity, notably moderate cytotoxicity against human leukemic HL-60 cells. This technical guide provides a summary of the available spectroscopic data for **Aspochalasin M**, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, alongside the experimental protocols for its characterization.

Spectroscopic Data

While the detailed raw data and spectra for **Aspochalasin M** are found in specialized chemical literature, this guide summarizes the key spectroscopic identifiers. The definitive structural elucidation of **Aspochalasin M** was achieved through a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with mass spectrometry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)



HRESIMS analysis is crucial for determining the elemental composition of a molecule with high accuracy. For **Aspochalasin M**, the HRESIMS data provides the exact mass, which, in combination with NMR data, confirms its molecular formula.

lon	Measured m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	Data not available in search results	Calculated for C24H35NO4	C24H35NO4
[M+Na]+	Data not available in search results	Calculated for C24H35NNaO4	C24H35NNaO4

Note: While a Low-Resolution Electrospray Ionization Mass Spectrometry (LRESIMS) determined the molecular weight of **Aspochalasin M** to be 401 daltons, the precise high-resolution data was not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectroscopic data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for elucidating the complete chemical structure and stereochemistry of **Aspochalasin M**.

¹H NMR Data (CDCl₃)

Position	δΗ (ррт)	Multiplicity	J (Hz)	
Data not available in				
search results				

¹³C NMR Data (CDCl₃)

Position	δC (ppm)	
Data not available in search results		

Note: The complete and tabulated ¹H and ¹³C NMR data for **Aspochalasin M** were not available in the provided search results. The structural elucidation was based on the analysis of



1D and 2D NMR spectra as reported by Lin et al. (2009).

Experimental Protocols

The characterization of **Aspochalasin M** involves a series of steps from fungal cultivation to spectroscopic analysis. The general workflow is outlined below.

Fungal Cultivation and Extraction

The fungus Spicaria elegans is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites. After an adequate incubation period, the fungal mycelium and broth are separated. The desired metabolites are then extracted from both the mycelium and the broth using organic solvents, such as ethyl acetate.

Isolation and Purification

The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques for the isolation of individual metabolites. This typically involves a combination of column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Aspochalasin M**.

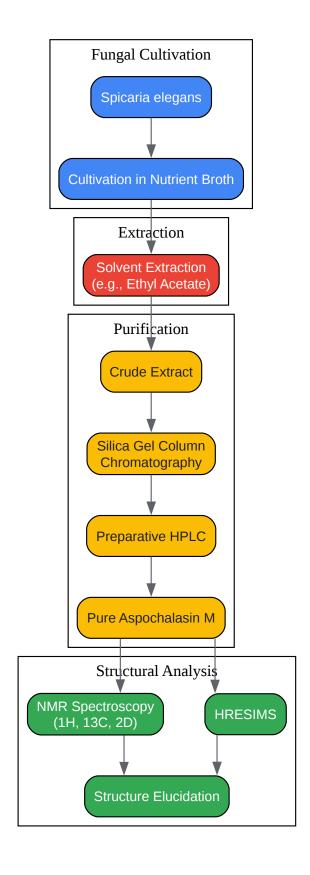
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
- HRESIMS: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization source to determine the exact mass and elemental composition of the molecule.

Experimental Workflow for Aspochalasin M Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Aspochalasin M**.





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Caption: Experimental workflow for the isolation and characterization of **Aspochalasin M**.



Biological Activity

Aspochalasin M has been reported to exhibit moderate cytotoxic activity against human leukemic HL-60 cells. The precise mechanism of action and the specific signaling pathways involved in its cytotoxic effects are yet to be fully elucidated and represent an area for future research in drug discovery and development.

Conclusion

Aspochalasin M is a fungal metabolite with potential for further investigation as a cytotoxic agent. This guide provides a summary of the key spectroscopic data and the general experimental procedures used for its isolation and characterization. The lack of detailed, publicly available NMR and HRESIMS data highlights the need for open data sharing in natural product research to accelerate the discovery and development of new therapeutic agents.

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